![molecular formula C15H28OSi B12597030 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol CAS No. 917615-81-7](/img/structure/B12597030.png)
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group, which is a silicon atom bonded to three isopropyl groups, attached to a hexen-yn-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Hexen-yn-ol Backbone: The initial step involves the formation of the hexen-yn-ol backbone through a series of reactions such as alkyne addition and olefin metathesis.
Introduction of the Silyl Group: The silyl group is introduced via a silylation reaction, where a silylating agent such as triisopropylsilyl chloride is used in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol exerts its effects involves interactions with various molecular targets and pathways. The silyl group can enhance the stability and reactivity of the compound, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hex-3-en-5-yn-1-ol: Lacks the silyl group, making it less stable and less reactive in certain reactions.
6-(Triisopropylsilyl)-1-hexen-5-yn-3-ol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
917615-81-7 |
|---|---|
Formule moléculaire |
C15H28OSi |
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
6-tri(propan-2-yl)silylhex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-13(2)17(14(3)4,15(5)6)12-10-8-7-9-11-16/h7-8,13-16H,9,11H2,1-6H3 |
Clé InChI |
DWUNCGZIJHMHLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC=CCCO)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


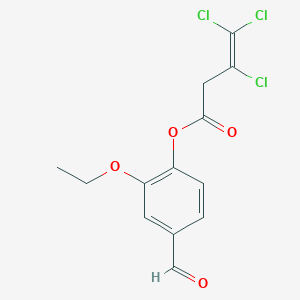
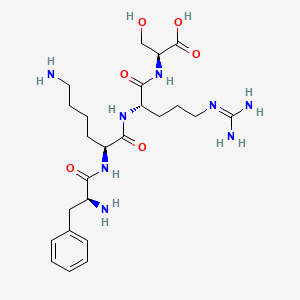
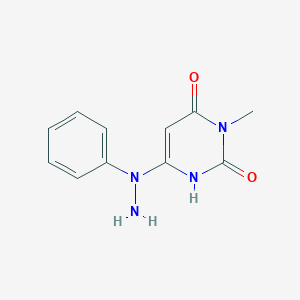

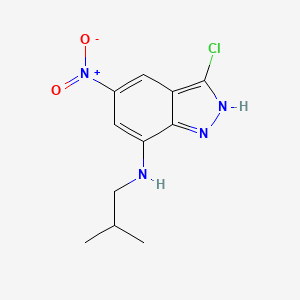
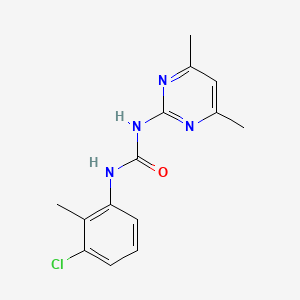

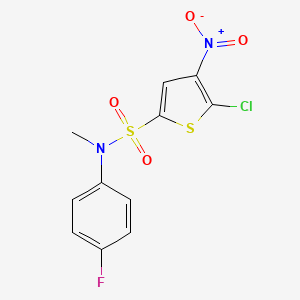
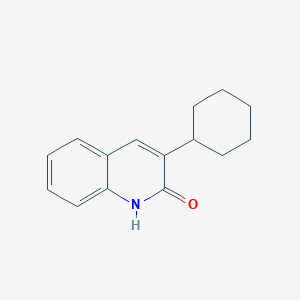
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)
![4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12597037.png)

